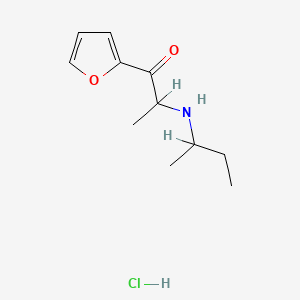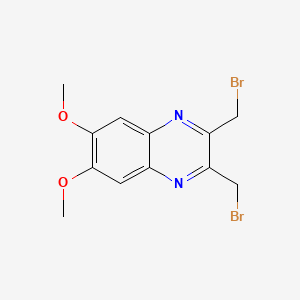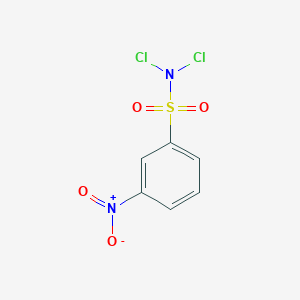
Benzenesulfonamide, N,N-dichloro-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N,N-dichloro-3-nitro- is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The N,N-dichloro-3-nitro- derivative is notable for its two chlorine atoms and a nitro group attached to the benzene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of Benzenesulfonamide, N,N-dichloro-3-nitro- typically involves the chlorination of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonamide with chlorine gas in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Benzenesulfonamide, N,N-dichloro-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonamide, N,N-dichloro-3-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N-dichloro-3-nitro- involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Benzenesulfonamide, N,N-dichloro-3-nitro- can be compared with other similar compounds, such as:
- Benzenesulfonamide, N,N-dichloro-2,3,4,5,6-pentafluoro-
- Benzenesulfonamide, N,N-dimethyl-
- Benzenesulfonamide, N-(3,5-dichloro-4-nitrophenyl)-
These compounds share the benzenesulfonamide core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of different functional groups, such as fluorine or methyl groups, can enhance or reduce their reactivity and specificity towards certain targets.
Properties
CAS No. |
24588-23-6 |
|---|---|
Molecular Formula |
C6H4Cl2N2O4S |
Molecular Weight |
271.08 g/mol |
IUPAC Name |
N,N-dichloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-10(8)15(13,14)6-3-1-2-5(4-6)9(11)12/h1-4H |
InChI Key |
IATPWSHTQQHWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


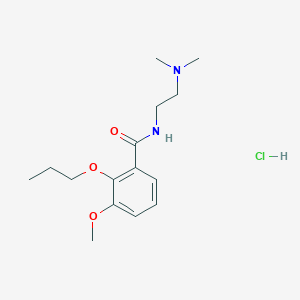
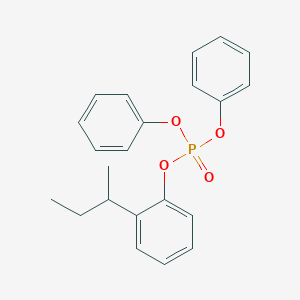
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)
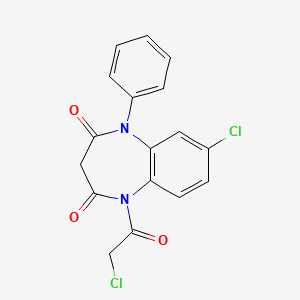
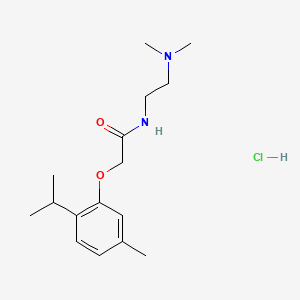
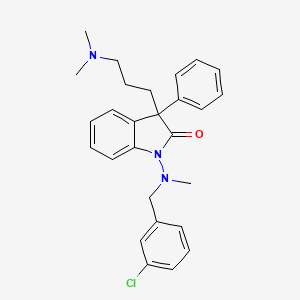
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
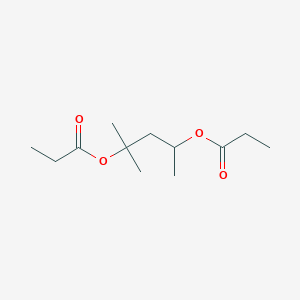
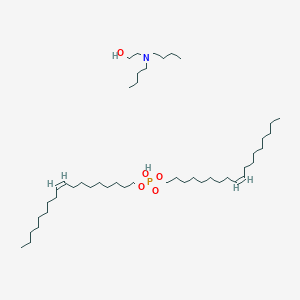
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)
